molecular formula C13H17BN4O2 B1440210 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole CAS No. 775351-40-1

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Cat. No.: B1440210
CAS No.: 775351-40-1
M. Wt: 272.11 g/mol
InChI Key: ONAVJWUKLJDJAI-UHFFFAOYSA-N
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Description

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a complex organic compound that features a tetrazole ring and a boronate ester group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of organic synthesis and materials science.

Biochemical Analysis

Biochemical Properties

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent bonding or non-covalent interactions. The boronate ester group in this compound can form reversible covalent bonds with diols and hydroxyl groups on proteins, thereby modulating their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving phosphorylation and dephosphorylation events. By interacting with kinases and phosphatases, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronate ester group can form reversible covalent bonds with serine, threonine, and tyrosine residues on proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote cell survival. At high doses, it may exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect energy metabolism. The precise localization of this compound determines its role in cellular processes and its overall biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole typically involves the following steps:

    Formation of the Boronate Ester Group: The starting material, 4-bromo-1,2-dimethylbenzene, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dimethylbenzene.

    Tetrazole Ring Formation: The intermediate is then subjected to a cycloaddition reaction with sodium azide and triethyl orthoformate to form the tetrazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide as the coupling partner.

    Cycloaddition: Sodium azide and triethyl orthoformate are used for the formation of the tetrazole ring.

Major Products

    Cross-Coupling Products: The major products from Suzuki-Miyaura reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

Biology and Medicine

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Industry

    Catalysis: Employed in catalytic processes, particularly in the formation of carbon-carbon bonds.

    Electronic Materials: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
  • 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole

Uniqueness

The presence of both a boronate ester group and a tetrazole ring in 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole makes it particularly versatile. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-5-9(6-8-10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVJWUKLJDJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671293
Record name 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775351-40-1
Record name 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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